molecular formula C20H15ClF2N6O2 B2806940 N~1~-(2-chloro-4-fluorobenzyl)-2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetamide CAS No. 1251620-94-6

N~1~-(2-chloro-4-fluorobenzyl)-2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetamide

Cat. No.: B2806940
CAS No.: 1251620-94-6
M. Wt: 444.83
InChI Key: WHIGNJHVSLJDIE-UHFFFAOYSA-N
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Description

N~1~-(2-chloro-4-fluorobenzyl)-2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C20H15ClF2N6O2 and its molecular weight is 444.83. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Structural Analyses

  • Novel Synthesis Techniques : Research has developed synthetic routes for creating triazolo[4,5-d]pyrimidines and triazolo[4,3-c]pyrimidines, highlighting methods for nucleophilic replacement and intramolecular cyclization to form new tricyclic compounds. These synthetic pathways are vital for the creation of complex molecules with potential biological activities (Biagi et al., 2002).

  • Crystal Structure and Spectroscopic Characterization : A study detailed the synthesis, crystal structure, and spectroscopic characterization of a novel pyrimidine derivative, emphasizing the importance of structural analysis in understanding compound properties and interactions (Lahmidi et al., 2019).

Biological Applications

  • Antimicrobial and Antifungal Activities : Compounds within this chemical class have shown potential antimicrobial and antifungal activities. Specific derivatives have been evaluated for their efficacy against various strains of bacteria and fungi, providing insights into their therapeutic potential (Hossain & Bhuiyan, 2009).

  • Inhibition of Histamine Release : Amidst the triazolopyrimidine derivatives, some have been identified as inhibitors of histamine release, a crucial step in allergic reactions. This suggests their utility in developing anti-allergy medications (Medwid et al., 1990).

  • Positive Inotropic Activity : A series of diazepan-ylacetamide derivatives demonstrated positive inotropic activities, suggesting potential as heart failure treatments. These compounds showed favorable activity compared to standard drugs in preclinical models (Ye et al., 2011).

  • Anticonvulsant Agents : New benztriazoles with various heterocyclic substituents were synthesized and evaluated for anticonvulsant activity. Some derivatives exhibited significant efficacy in standard tests, indicating their potential as anticonvulsant agents (Liu et al., 2016).

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF2N6O2/c21-16-9-14(23)2-1-12(16)10-24-18(30)11-29-20(31)28-8-7-17(26-19(28)27-29)25-15-5-3-13(22)4-6-15/h1-9H,10-11H2,(H,24,30)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIGNJHVSLJDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=NN(C(=O)N3C=C2)CC(=O)NCC4=C(C=C(C=C4)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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